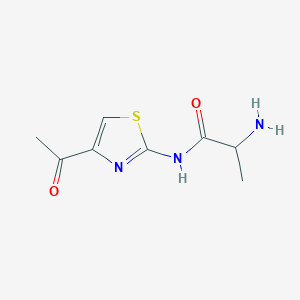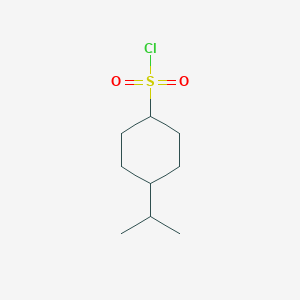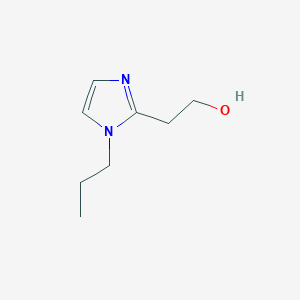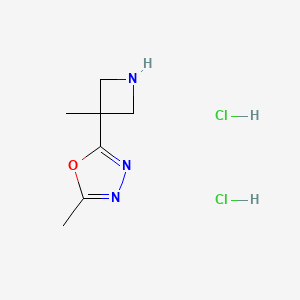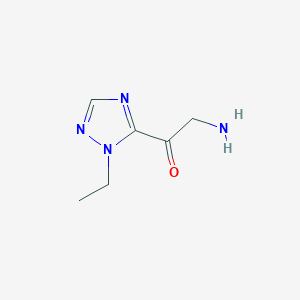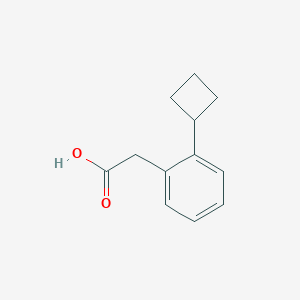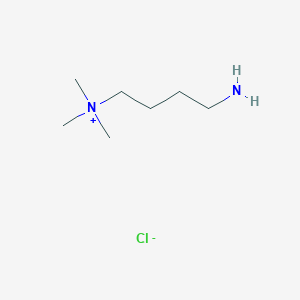
(4-Aminobutyl)trimethylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminobutyl)trimethylazanium chloride is a quaternary ammonium compound with the molecular formula C7H20Cl2N2. It is known for its antimicrobial properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Aminobutyl)trimethylazanium chloride can be synthesized through the quaternization of 4-aminobutylamine with trimethylamine in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminobutyl)trimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Applications De Recherche Scientifique
(4-Aminobutyl)trimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of disinfectants and sanitizers.
Mécanisme D'action
The antimicrobial activity of (4-Aminobutyl)trimethylazanium chloride is attributed to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane disorganization and leakage of cellular contents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its use in surfactants and disinfectants.
Dodecyltrimethylammonium chloride: Used in various industrial applications for its surfactant properties.
Uniqueness
(4-Aminobutyl)trimethylazanium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Propriétés
Formule moléculaire |
C7H19ClN2 |
|---|---|
Poids moléculaire |
166.69 g/mol |
Nom IUPAC |
4-aminobutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H19N2.ClH/c1-9(2,3)7-5-4-6-8;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WVVLFUYITSMEOE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13239209.png)
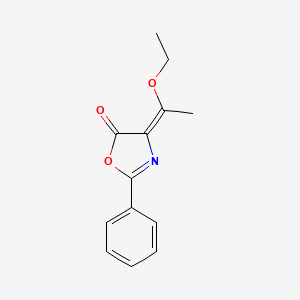
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)
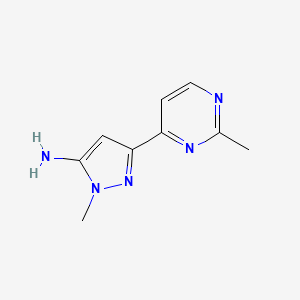
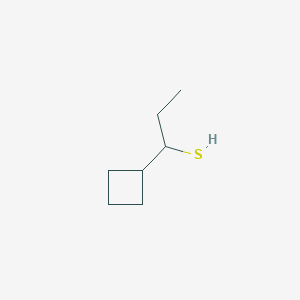
![Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13239230.png)
